2-Bromo-4-(tert-butyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(tert-butyl)benzenesulfonamide is an organic compound that features a bromine atom and a tert-butyl group attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(tert-butyl)benzenesulfonamide typically involves the bromination of 4-(tert-butyl)benzenesulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and prevent over-bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(tert-butyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides.
Electrophiles: Nitric acid, sulfuric acid.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted sulfonamide, while electrophilic nitration would introduce a nitro group to the aromatic ring .
Scientific Research Applications
2-Bromo-4-(tert-butyl)benzenesulfonamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Catalysis: The compound can be used as a ligand or catalyst in various organic reactions.
Materials Science: It is used in the development of new organic materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(tert-butyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to interact with other molecules in biological or chemical systems .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(tert-butyl)aniline: Similar structure but with an aniline group instead of a sulfonamide group.
4-(tert-Butyl)benzenesulfonamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4-(tert-butyl)phenol: Contains a hydroxyl group instead of a sulfonamide group, leading to different chemical properties.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .
Properties
IUPAC Name |
2-bromo-4-tert-butylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-10(2,3)7-4-5-9(8(11)6-7)15(12,13)14/h4-6H,1-3H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISBKQOZQQEHDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)S(=O)(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.